11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Dehydrocortisol can be synthesized from Hydrocortisone acetate. One of the methods involves the use of chloranil in tert-butyl alcohol under heating conditions . This reaction yields 6-Dehydrocortisol Acetate, which can be further processed to obtain 6-Dehydrocortisol.
Industrial Production Methods: While specific industrial production methods for 6-Dehydrocortisol are not extensively documented, the synthesis from Hydrocortisone acetate is a common approach in laboratory settings .
Chemical Reactions Analysis
Types of Reactions: 6-Dehydrocortisol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenation reactions can be carried out using reagents like N-bromosuccinimide.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of 6-Dehydrocortisone, while reduction can yield 6-Dehydrohydrocortisone.
Scientific Research Applications
6-Dehydrocortisol has a wide range of applications in scientific research:
Mechanism of Action
6-Dehydrocortisol exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding mediates multiple downstream effects, including decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . The molecular targets and pathways involved are similar to those of other glucocorticoids, such as Hydrocortisone .
Comparison with Similar Compounds
- Hydrocortisone
- Cortisone
- Prednisolone
- Dexamethasone
Comparison: 6-Dehydrocortisol is unique in its specific role in identifying binding sites of corticosteroid binding globulin . While other compounds like Hydrocortisone and Cortisone are widely used in medical treatments, 6-Dehydrocortisol’s primary application is in research settings. Its structural differences also contribute to its unique binding properties and metabolic pathways .
Properties
IUPAC Name |
11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h3-4,9,14-16,18,22,24,26H,5-8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOXVSBZLASBJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1C=CC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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